molecular formula C13H19NO2 B13463010 Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13463010
M. Wt: 221.29 g/mol
InChI Key: HHXVKVSLONNKNM-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The unique structure of azaspiro compounds makes them interesting for various applications in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions. For example, the use of lithium aluminum hydride as a reducing agent can facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate

Uniqueness

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound belonging to the class of azaspiro compounds. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H19NO4C_{12}H_{19}NO_4. The compound features a spirocyclic structure, which is significant for its interaction with biological targets.

Key Properties

PropertyValue
Molecular Weight241.28 g/mol
Boiling PointNot available
SolubilityOrganic solvents
CAS Number1211526-53-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to its spirocyclic structure. This interaction can modulate various biochemical pathways, influencing cellular responses.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors, influencing signal transduction pathways.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological properties:

  • Antioxidant Activity: Preliminary studies suggest that the compound has potential antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Potential: Some studies have indicated that similar azaspiro compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer applications.
  • Neuroprotective Effects: Compounds with similar structures have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of related compounds in vitro using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that these compounds significantly reduced DPPH radical levels, demonstrating their potential as effective antioxidants .

Study 2: Anticancer Effects

In a recent investigation, azaspiro compounds were tested against various cancer cell lines. The results showed that these compounds induced apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .

Study 3: Neuroprotective Properties

Another study focused on the neuroprotective effects of azaspiro compounds in models of oxidative stress. The findings revealed that these compounds could significantly reduce neuronal cell death induced by oxidative agents .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 3-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H19NO2/c1-5-10-13(7-6-8-13)9-14(10)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

HHXVKVSLONNKNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C#C)CCC2

Origin of Product

United States

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